4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Medicinal Chemistry Drug Design Permeability

4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 937613-15-5) is a small-molecule pyrrole-2-carboxylic acid scaffold bearing a dimethylsulfamoyl group at the 4-position and an N-methyl substituent. With a molecular weight of 232.26 g/mol and a computed XLogP3-AA of -0.3, this compound occupies a narrow, tunable physicochemical space between high-polarity primary sulfonamide analogs and more lipophilic N-alkyl variants, making precise structural selection critical for downstream functional performance in medicinal chemistry and chemical biology applications.

Molecular Formula C8H12N2O4S
Molecular Weight 232.25
CAS No. 937613-15-5
Cat. No. B2665872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
CAS937613-15-5
Molecular FormulaC8H12N2O4S
Molecular Weight232.25
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)S(=O)(=O)N(C)C
InChIInChI=1S/C8H12N2O4S/c1-9(2)15(13,14)6-4-7(8(11)12)10(3)5-6/h4-5H,1-3H3,(H,11,12)
InChIKeyXFQAPMOKQJFOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 937613-15-5): Core Chemical Profile for Procurement Decisions


4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 937613-15-5) is a small-molecule pyrrole-2-carboxylic acid scaffold bearing a dimethylsulfamoyl group at the 4-position and an N-methyl substituent [1]. With a molecular weight of 232.26 g/mol and a computed XLogP3-AA of -0.3, this compound occupies a narrow, tunable physicochemical space between high-polarity primary sulfonamide analogs and more lipophilic N-alkyl variants, making precise structural selection critical for downstream functional performance in medicinal chemistry and chemical biology applications [1]. Its core utility lies in the orthogonal reactivity of the carboxylic acid handle and the distinct hydrogen-bonding and electronic profile of the fully substituted sulfamoyl group, which cannot be replicated by the commonly available unsubstituted sulfamoyl or N–H pyrrole analogs.

Why Generic Pyrrole-2-Carboxylic Acid Scaffolds Cannot Replace 4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid


Simple substitution within the pyrrole-2-carboxylic acid family is insufficient because the dimethylsulfamoyl group and the N-methyl substitution each independently modulate key molecular properties—hydrogen-bond donor/acceptor capacity, topological polar surface area (TPSA), and conformational flexibility—that collectively govern passive membrane permeability, solubility, and target binding [1]. Interchanging this compound with the des-methyl analog (CAS 937612-81-2) or the primary sulfamoyl variant (CAS 878218-38-3) alters the hydrogen-bond donor count and TPSA by up to 23 Ų, which can dramatically shift oral bioavailability parameters such as Caco-2 permeability and fraction absorbed; thus, procurement of the exact scaffold is mandatory for consistent structure-activity relationship (SAR) translation [1].

Quantitative Differentiation Evidence: 4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid vs. Closest Analogs


Reduced Hydrogen-Bond Donor Count Relative to N–H and Primary Sulfamoyl Analogs

The target compound possesses a single hydrogen-bond donor (HBD = 1) compared to 2 donors for both 4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid and 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid. This reduction, driven by N-methylation of the pyrrole ring and full N,N-dimethyl substitution on the sulfamoyl group, lowers the compound's hydrogen-bonding capacity by one donor, which is a critical determinant of passive membrane diffusion [1][2][3].

Medicinal Chemistry Drug Design Permeability

Lower Topological Polar Surface Area vs. Unsubstituted Sulfamoyl Analog

The topological polar surface area (TPSA) of the target compound is 88 Ų, which is 10.9 Ų lower than the N–H analog (98.9 Ų) and 23 Ų lower than the primary sulfamoyl analog (111 Ų). This progressive reduction in TPSA results from successive replacement of a polar N–H group with a methyl on the pyrrole ring and full dimethyl substitution on the sulfamoyl nitrogen, directly expanding the compound's predicted oral absorption window [1][2][3].

ADME Oral Bioavailability Fragment-Based Drug Discovery

Increased Lipophilicity and Molecular Weight Relative to Primary Sulfamoyl Scaffold

The computed XLogP3-AA of the target compound is -0.3, which is 0.6 log units higher (more lipophilic) than the primary sulfamoyl analog (XLogP3-AA = -0.9) due to the replacement of two N–H bonds with methyl groups. Concurrently, the molecular weight increases from 204.21 to 232.26 g/mol, maintaining compliance with fragment-like property criteria while adding key hydrophobic surface area [1][2].

LogP Solubility Fragment Optimization

Availability as a High-Purity Research Scaffold with Defined Storage and Handling Specifications

Commercial suppliers offer 4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid at ≥95% purity and specify sealed dry storage at 2–8°C, with room-temperature shipping, as documented in multiple vendor technical datasheets . In contrast, several close analogs are listed only at lower purity tiers or lack explicit long-term storage stability data, introducing batch-to-batch variability risks in repeat-dose biological assays.

Procurement Quality Control Compound Management

Unique Combination of N-Methylpyrrole and N,N-Dimethylsulfamoyl Motifs Creates a Distinct Pharmacophoric Vector

The target compound is the only member of its immediate analog family that combines an N-methylpyrrole core with a fully substituted N,N-dimethylsulfamoyl group. The N–H analog (CID 16780472) retains a pyrrole N–H capable of acting as both a hydrogen-bond donor and acceptor, while the primary sulfamoyl analog (CID 9167375) introduces two donor-capable N–H bonds on the sulfonamide. This specific substitution pattern creates a unique pharmacophoric vector where the sulfamoyl oxygen atoms serve as strong hydrogen-bond acceptors in the absence of any competing polar N–H interactions in that region, a feature exploited in selective kinase hinge-binding fragments [1][2][3].

Scaffold Diversity Kinase Inhibitors Fragment Screening

Improved Conformational Restriction via Additional Rotatable Bond vs. Primary Sulfamoyl Analog

The target compound possesses 3 rotatable bonds, compared to 2 for the primary sulfamoyl analog. The extra rotatable bond arises from the N,N-dimethylsulfamoyl group, which introduces an additional degree of torsional freedom at the S–N bond. While this marginally increases conformational entropy in solution, it also enables the sulfamoyl group to adopt orientations that optimize bidentate hydrogen-bonding interactions with protein backbone residues, a conformational sampling advantage not available to the rigid primary sulfamoyl scaffold [1][2].

Conformational Analysis Entropy Binding Affinity

Optimal Application Scenarios for 4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid Based on Quantitative Differentiation


Fragment-Based Lead Discovery Requiring High Passive Permeability

In fragment screening campaigns targeting intracellular proteins (e.g., kinases, GPCRs), 4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is the preferred pyrrole-2-carboxylic acid scaffold because its TPSA of 88 Ų and single HBD predict superior passive membrane permeability relative to the N–H analog (TPSA 98.9 Ų) or primary sulfamoyl analog (TPSA 111 Ų). Procuring this scaffold ensures consistent cell penetration in fragment-to-lead optimization, where even a 10% reduction in permeability can preclude cellular target engagement studies [1].

Kinase Hinge-Binding Fragment Libraries Exploiting Pure HBA Pharmacophores

For kinase inhibitor programs targeting hinge regions that disfavor hydrogen-bond donation from the ligand (e.g., DFG-out conformations or sterically occluded hinge pockets), the target compound provides a unique dimethylsulfamoyl terminus that acts exclusively as a hydrogen-bond acceptor. This contrasts with both the N–H pyrrole analog and the primary sulfamoyl analog, which introduce donor-capable N–H groups that can clash with non-polar hinge residues. Libraries built on this scaffold expand the accessible pharmacophore space beyond what is achievable with N–H or primary sulfamoyl building blocks [1].

Multi-Year Drug Discovery Programs Requiring Reproducible Compound Supply

Programs spanning hit-to-lead, lead optimization, and preclinical development demand consistent compound quality across multiple synthesis batches. 4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is currently supplied by at least four independent vendors at documented ≥95% purity with explicit cold-storage specifications, reducing the risk of oxidative degradation or hydrolysis that could introduce confounding biological activity. This multi-vendor availability and quality documentation is superior to the N–H and primary sulfamoyl analogs, which are available from fewer sources, thereby minimizing supply-chain disruption risks over the multi-year project lifecycle [1].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.